molecular formula C8H9F2NO2S B2985940 N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride CAS No. 2093848-96-3

N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride

Cat. No. B2985940
M. Wt: 221.22
InChI Key: JIVKBVBDYOIBHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride is a chemical compound used in scientific research for its potential as a selective inhibitor of enzymes. This compound is commonly referred to as FMISO and has been studied extensively for its ability to selectively target hypoxic cells in tumors.

Mechanism Of Action

FMISO works by selectively inhibiting enzymes in hypoxic cells. These enzymes are responsible for the production of energy in the cell, and when they are inhibited, the cell is unable to produce enough energy to survive. This selective inhibition of hypoxic cells makes FMISO a promising candidate for cancer treatment.

Biochemical And Physiological Effects

FMISO has been shown to have a variety of biochemical and physiological effects. In animal studies, FMISO has been shown to selectively accumulate in hypoxic cells, making it a promising candidate for cancer treatment. FMISO has also been shown to have a low toxicity profile, making it a safe candidate for use in humans.

Advantages And Limitations For Lab Experiments

One of the main advantages of FMISO is its ability to selectively target hypoxic cells in tumors. This makes it a promising candidate for cancer treatment. However, there are also limitations to using FMISO in lab experiments. FMISO is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are many potential future directions for FMISO research. One area of research is the development of new cancer treatments using FMISO. Another area of research is the use of FMISO as a diagnostic tool for identifying hypoxic cells in tumors. Additionally, more research is needed to fully understand the mechanism of action of FMISO and its potential side effects.
Conclusion:
In conclusion, N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride is a promising compound for cancer treatment and scientific research. Its ability to selectively target hypoxic cells in tumors makes it a promising candidate for cancer treatment, and its low toxicity profile makes it a safe candidate for use in humans. Further research is needed to fully understand the potential of FMISO and its future applications in scientific research and cancer treatment.

Synthesis Methods

FMISO can be synthesized using a multi-step process that involves the reaction of 3-fluorobenzyl alcohol with sulfur trioxide to form the corresponding sulfonic acid. This sulfonic acid is then reacted with methylamine and phosgene to create the final product, N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride.

Scientific Research Applications

FMISO has been extensively studied for its potential as a selective inhibitor of enzymes in hypoxic cells. Hypoxic cells are found in tumors and are resistant to traditional cancer treatments such as radiation and chemotherapy. FMISO has been shown to selectively target these hypoxic cells, making it a promising candidate for cancer treatment.

properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO2S/c1-11(14(10,12)13)6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVKBVBDYOIBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-fluorophenyl)methyl]-N-methylsulfamoyl fluoride

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